molecular formula C10H8O2 B6147424 6-ethynyl-2,3-dihydro-1,4-benzodioxine CAS No. 1057670-26-4

6-ethynyl-2,3-dihydro-1,4-benzodioxine

Cat. No.: B6147424
CAS No.: 1057670-26-4
M. Wt: 160.2
InChI Key:
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Description

6-ethynyl-2,3-dihydro-1,4-benzodioxine is an organic compound with the molecular formula C10H8O2. It belongs to the class of benzodioxines, which are known for their unique structural features and diverse chemical properties

Future Directions

While specific future directions for 6-ethynyl-2,3-dihydro-1,4-benzodioxine are not available, the synthesis of new sulfonamides amalgamated with 1,4-benzodioxane heterocycle to act as antibacterial agents suggests potential future research directions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethynyl-2,3-dihydro-1,4-benzodioxine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as catechol and propargyl bromide.

    Formation of Benzodioxine Ring: The initial step involves the formation of the benzodioxine ring through a cyclization reaction. This can be achieved using a base-catalyzed reaction, where catechol reacts with propargyl bromide in the presence of a base like potassium carbonate.

    Introduction of Ethynyl Group: The ethynyl group is introduced through a palladium-catalyzed coupling reaction, such as the Sonogashira coupling.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-ethynyl-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl or vinyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-ethynyl-2,3-dihydro-1,4-benzodioxine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethynyl-2,3-dihydro-1,4-benzodioxine is unique due to the presence of the ethynyl group, which imparts specific reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it valuable in various fields of research and industry .

Properties

CAS No.

1057670-26-4

Molecular Formula

C10H8O2

Molecular Weight

160.2

Purity

95

Origin of Product

United States

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